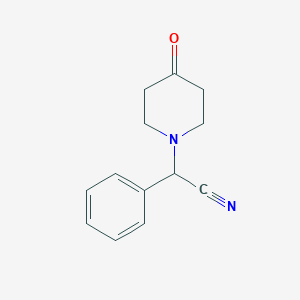

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1018337-05-7 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(4-oxopiperidin-1-yl)-2-phenylacetonitrile |

InChI |

InChI=1S/C13H14N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,13H,6-9H2 |

InChI Key |

YMMYYSSKVHBKGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of solvents such as DMF (dimethylformamide), MeOH (methanol), THF (tetrahydrofuran), dioxane, and acetone, along with Et3N (triethylamine) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to develop stable hydrophobic interactions with catalytic pockets of enzymes, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

The 4-oxopiperidine ring can be replaced with other nitrogen-containing heterocycles, altering physicochemical and biological properties:

Key Findings :

- Piperazine derivatives (e.g., ) exhibit greater structural versatility for further functionalization due to the presence of two nitrogen atoms .

Substituent Variations on the Phenyl Ring

Electron-donating or withdrawing groups on the phenyl ring modulate electronic properties and reactivity:

Key Findings :

- Methoxy groups enhance solubility via oxygen lone-pair interactions but may lower thermal stability (mp: 96–120°C) .

Modifications to the Acetonitrile Moiety

Replacing the nitrile group or modifying the central carbon alters reactivity:

Key Findings :

Biological Activity

2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a phenylacetonitrile group. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Cholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Such inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Anticancer Properties : Studies have demonstrated that derivatives of piperidine, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, some piperidine analogs have been noted for their ability to induce apoptosis in tumor cells and inhibit tumor growth through different mechanisms .

- Antiviral Activity : Certain piperidine derivatives have exhibited antiviral properties, particularly against influenza viruses and coronaviruses. The mechanism often involves interference with viral replication processes .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound's ability to inhibit AChE suggests a mechanism where it competes with the natural substrate (acetylcholine) at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts.

- Cell Cycle Arrest : In cancer cells, certain analogs have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation and increased apoptosis rates.

- Interaction with Viral Proteins : The antiviral effects may stem from the compound's ability to bind to viral proteins, inhibiting their function and thereby preventing viral replication.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was compared to the reference drug bleomycin and showed improved efficacy in inducing apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Oxopiperidin-1-YL)-2-phenylacetonitrile?

A plausible route involves 1,6-cyanation reactions using phosphonium-containing Lewis base catalysts, as demonstrated for structurally similar α-triarylacetonitriles . Key steps include:

- Nucleophilic substitution : React 4-oxopiperidine with a halogenated phenylacetonitrile precursor.

- Catalytic cyanation : Employ triphenylphosphine-derived catalysts under mild conditions (e.g., 60°C, DCM solvent) to introduce the nitrile group .

- Deprotection/Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation, as described in analogous protocols .

Q. How can the purity and structural integrity of this compound be validated?

- HPLC/GC-MS : Quantify purity using a C18 column with a methanol-water mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) .

- NMR Analysis : Compare and NMR spectra to reference data for related piperidinyl-acetonitriles. For example, aromatic protons in 2-(4-chlorophenyl)-2-phenylacetonitrile resonate at δ 7.23–7.41 ppm .

- X-ray Crystallography : Confirm stereochemistry via single-crystal analysis refined with SHELXL (e.g., monoclinic P2/c space group, β ~90.5°) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identify the nitrile stretch (~2200–2250 cm) and carbonyl (C=O) of the 4-oxopiperidinyl moiety (~1680 cm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H] for CHNO: ~246.1004) .

- Multinuclear NMR : Detect diastereotopic protons in the piperidinyl ring (δ 2.5–3.5 ppm) and aromatic signals .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Variable-Temperature (VT) NMR : Resolve dynamic effects caused by piperidinyl ring puckering or tautomerism. For example, coalescence temperatures can reveal energy barriers for conformational changes .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data (e.g., B3LYP/6-31G* level) .

Q. What computational strategies predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For analogs like 4-(2-oxopiperidin-1-yl)benzonitrile, HOMO energies correlate with nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model aggregation behavior .

Q. How can stereochemical control be achieved during synthesis?

Q. What strategies optimize reaction conditions for scale-up?

Q. How should researchers handle toxicity and safety concerns?

Q. What challenges arise in X-ray crystallographic refinement of this compound?

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to modulate electronic effects, as shown in insecticidal acetonitriles .

- Bioisosteric Replacement : Replace the oxopiperidinyl group with morpholinone or tetrahydrofuran analogs to assess pharmacokinetic profiles .

Notes

- Contradictions : Limited direct data exists for the compound, requiring extrapolation from analogs (e.g., 2-(4-chlorophenyl)-2-phenylacetonitrile ).

- Software : Use SHELXL for refinement and Gaussian for computational modeling .

- Safety : Prioritize protocols from SDS for nitriles and piperidinyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.